Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-
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Overview
Description
Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- is an organic compound with the molecular formula C20H16Br2O It is a derivative of cyclohexanone, where two bromophenyl groups are attached to the cyclohexanone ring through methylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- typically involves the condensation reaction of cyclohexanone with 3-bromobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its bromine atoms can undergo substitution reactions, leading to the formation of new compounds with different biological or chemical properties .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2,6-bis[(4-bromophenyl)methylene]-: Similar structure but with bromine atoms at different positions.
Cyclohexanone, 2,6-bis[(4-methoxyphenyl)methylene]-: Contains methoxy groups instead of bromine atoms.
Cyclohexanone, 2,6-bis[(4-chlorophenyl)methylene]-: Contains chlorine atoms instead of bromine atoms.
Uniqueness
Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
443779-46-2 |
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Molecular Formula |
C20H16Br2O |
Molecular Weight |
432.1 g/mol |
IUPAC Name |
2,6-bis[(3-bromophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Br2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-2,4-5,8-13H,3,6-7H2 |
InChI Key |
AHJCUJSTWXHHHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)C1 |
Origin of Product |
United States |
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